(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide
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Description
(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4. The purity is usually 95%.
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Scientific Research Applications
Green Organic Chemistry Synthesis
(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide and similar compounds have been utilized in green organic chemistry synthesis. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide was achieved using marine and terrestrial fungi, under microwave radiation. This process resulted in the production of (R)-2-cyano-3-(furan-2-yl)propanamide with significant isolated yield and enantiomeric excess (e.e.), demonstrating an eco-friendly approach to synthesizing CN-bearing stereogenic centers (Jimenez et al., 2019).
Intramolecular Cyclization
Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to (E)-3-(furan-3-yl) derivatives, undergo intramolecular cyclization to form dihydrothiopyranofurans. This process is facilitated in a water-ethanol medium, highlighting the compound's potential in synthetic organic chemistry for creating complex molecular structures (Pevzner, 2021).
Inhibition of SARS Coronavirus Helicase
A novel chemical compound, closely related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery suggests potential antiviral applications of similar compounds against coronaviruses, demonstrating their importance in medicinal chemistry and drug development (Lee et al., 2017).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, such as 4 H- indeno[1,2- b ]thiophenes and 8 H -indeno[2,1- b ]furans, involves the use of (E)-3-(furan-3-yl) derivatives. These processes contribute to the development of compounds with potential applications in materials science and pharmaceuticals (Jeon & Lee, 2008).
Crystal Structure Analysis
The crystal structures of compounds like (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide offer insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in materials science and drug design (Cheng et al., 2016).
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSSRKOHPJVCQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.